![molecular formula C15H14ClN3O2S B5864878 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes.
Wirkmechanismus
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide works by binding to the active site of HAT enzymes and inhibiting their activity. This leads to a decrease in the acetylation of histone proteins, which can have a wide range of effects on gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Suppression of inflammatory responses in macrophages
- Modulation of T-cell differentiation and function
- Regulation of glucose metabolism in adipocytes
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide in lab experiments is its specificity for HAT enzymes. This allows researchers to study the effects of histone acetylation on specific biological processes without affecting other cellular pathways. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors, which can make it less effective in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, including:
- Investigation of its potential as a therapeutic agent for cancer and other diseases
- Development of more potent and selective HAT inhibitors based on the structure of this compound
- Study of the effects of this compound on other cellular processes beyond histone acetylation
- Investigation of the role of HAT enzymes in aging and age-related diseases
In conclusion, this compound is a valuable tool for studying the role of histone acetylation in various biological processes. Its specificity for HAT enzymes and range of effects make it a useful compound for scientific research. Further investigation of its potential as a therapeutic agent and development of more potent HAT inhibitors based on its structure are promising future directions for research on this compound.
Synthesemethoden
The synthesis of 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to produce 3-chlorophenylacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide has been used in a wide range of scientific studies to investigate the role of histone acetylation in various biological processes. It has been shown to inhibit the activity of several HAT enzymes, including p300/CBP and PCAF, which are important regulators of gene expression.
Eigenschaften
IUPAC Name |
1-[[2-(3-chlorophenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-5-4-8-13(9-11)21-10-14(20)18-19-15(22)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXMJDFRHYJXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

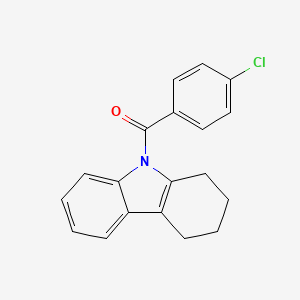
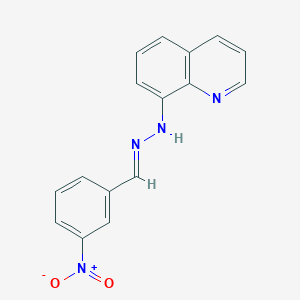
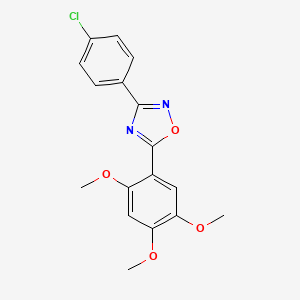
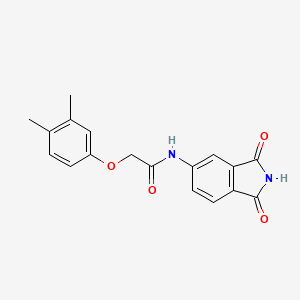
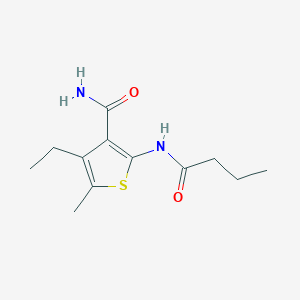
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
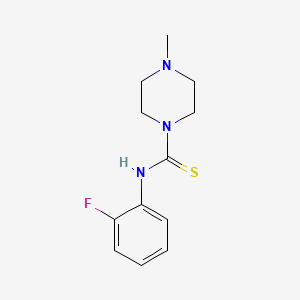
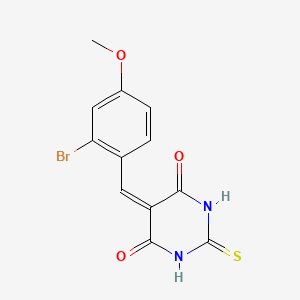
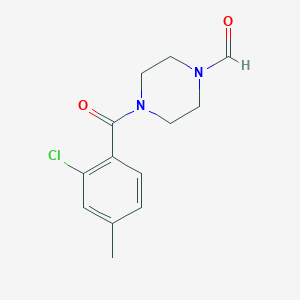
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5864857.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)